molecular formula C9H11F2NO B13041717 (1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Cat. No.: B13041717
M. Wt: 187.19 g/mol
InChI Key: YCSWFUZBDTVVOB-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring an amino group and two fluorine atoms on the phenyl ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the oxidation of the alcohol group.

    Reduction Products: Modified amines or phenyl derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL: Similar structure with fluorine atoms at different positions.

    (1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL: Fluorine atoms at the 3 and 5 positions on the phenyl ring.

    (1S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: Chlorine atoms instead of fluorine atoms.

Uniqueness

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

YCSWFUZBDTVVOB-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=CC=C1F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)N)O

Origin of Product

United States

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